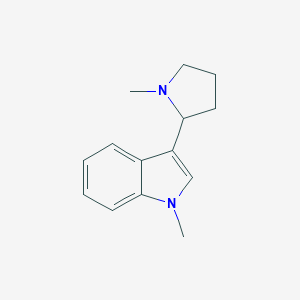
1-methyl-3-(1-methylpyrrolidin-2-yl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(1-methylpyrrolidin-2-yl)indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
準備方法
The synthesis of 1-methyl-3-(1-methylpyrrolidin-2-yl)indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
1-methyl-3-(1-methylpyrrolidin-2-yl)indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indoles, benzofuroindoles, and diindole-2-carboxylates .
科学的研究の応用
1-methyl-3-(1-methylpyrrolidin-2-yl)indole has diverse scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . In medicine, indole derivatives are explored for their therapeutic potential in treating various diseases . In the industry, they are used in the synthesis of pharmaceuticals and other biologically active compounds .
作用機序
The mechanism of action of 1-methyl-3-(1-methylpyrrolidin-2-yl)indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, some indole derivatives exhibit antiviral activity by inhibiting viral replication .
類似化合物との比較
1-methyl-3-(1-methylpyrrolidin-2-yl)indole can be compared with other similar compounds, such as indole-3-acetic acid, tryptophan, and lysergic acid diethylamide (LSD). These compounds share the indole nucleus but differ in their specific structures and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
19137-61-2 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC名 |
1-methyl-3-(1-methylpyrrolidin-2-yl)indole |
InChI |
InChI=1S/C14H18N2/c1-15-9-5-8-14(15)12-10-16(2)13-7-4-3-6-11(12)13/h3-4,6-7,10,14H,5,8-9H2,1-2H3 |
InChIキー |
ONASFMNNONUTBN-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CN(C3=CC=CC=C32)C |
正規SMILES |
CN1CCCC1C2=CN(C3=CC=CC=C32)C |
同義語 |
1-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















